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Compound of Interest

Compound Name:
Pyrazolo[1,5-a]pyridin-3-amine

hydrochloride

Cat. No.: B159859 Get Quote

A comprehensive guide for researchers and drug development professionals on the efficacy of

Pyrazolo[1,5-a]pyridine derivatives against Mycobacterium tuberculosis. This guide provides a

comparative analysis of their antitubercular activity, supported by experimental data and

detailed protocols.

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of

Mycobacterium tuberculosis (Mtb) has created an urgent need for the discovery of novel

antitubercular agents with new mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold has

emerged as a promising heterocyclic core for the development of potent antitubercular drugs.

This guide summarizes the key findings from recent studies, presenting a comparative analysis

of the antitubercular activity of various pyrazolo[1,5-a]pyridine derivatives.

Quantitative Analysis of Antitubercular Activity
The in vitro antitubercular activity of pyrazolo[1,5-a]pyridine derivatives is typically evaluated by

determining their Minimum Inhibitory Concentration (MIC) against the virulent Mtb strain

H37Rv. Several series of pyrazolo[1,5-a]pyridine-3-carboxamides have demonstrated

exceptional potency, with MIC values in the nanomolar range.[1][2]

A study focused on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives showcased compounds

with potent activity against both the drug-susceptible H37Rv strain and clinically isolated MDR-

TB strains.[1] Notably, compound 5k from this series exhibited superior inhibition against five
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resistant strains with MIC values ranging from 11.1 to 223 nM, comparable to its activity against

the wild-type H37Rv strain.[1]

Further structural modifications on the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold,

particularly the introduction of diaryl side chains, have led to compounds with excellent potency

against both drug-susceptible and drug-resistant Mtb strains.[3][4] For instance, compounds

6a-6d exhibited strong antitubercular activity against Mtb H37Rv with MIC values ranging from

<0.002 to 0.029 µg/mL.[3][4] The representative compound 6j from this diaryl series

demonstrated promising in vitro activity against Mtb H37Rv, rifampicin-resistant (rRMP), and

isoniazid-resistant (rINH) strains with MIC values of ≤0.002 µg/mL, along with low cytotoxicity

against Vero cells.[3]

Another series of pyrazolo[1,5-a]pyridine-3-carboxamide hybrids also showed significant

antitubercular activity. The representative hybrid 7 displayed an MIC of 0.006 μg/mL against the

H37Rv strain and potent activity against a panel of drug-resistant Mtb strains with MIC values

ranging from 0.003 to 0.014 μg/mL.[5][6]

The following tables summarize the antitubercular activity of selected pyrazolo[1,5-a]pyridine

derivatives from various studies.

Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives against

Mtb H37Rv
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Compound R Group MIC (µg/mL) MIC (µM) Reference

5k

4-(4-(4-

(Trifluoromethox

y)phenyl)piperidi

n-1-yl)benzyl

0.006 0.011 [1]

6j

4'-

((Trifluoromethox

y)biphenyl-4-

yl)methyl

<0.002 - [3]

7

(4-(4-(4-

(trifluoromethoxy

)phenyl)piperidin-

1-yl)benzyl)

0.006 - [5][6]

Isoniazid - 0.05 - [3]

Rifampicin - 0.006 - [3]

Table 2: Activity of Selected Pyrazolo[1,5-a]pyridine Derivatives against Drug-Resistant Mtb

Strains

Compound Mtb Strain MIC (µg/mL) Reference

5k
MDR-TB Clinical

Isolates
0.006 - 0.125 [1]

6j INH-resistant (rINH) <0.002 [3]

6j RMP-resistant (rRMP) <0.002 [3]

7
Drug-Resistant

Strains
0.003 - 0.014 [5][6]

Experimental Protocols
The synthesis and evaluation of the antitubercular activity of pyrazolo[1,5-a]pyridine derivatives

involve standardized experimental procedures.
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Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides
The general synthetic route to pyrazolo[1,5-a]pyridine-3-carboxamides involves a

straightforward amidation reaction.[1] The key intermediate, pyrazolo[1,5-a]pyridine-3-

carboxylic acid, is synthesized through a multi-step process. This typically begins with the N-

amination of a substituted pyridine, followed by a 1,3-dipolar cycloaddition with an ethyl

propiolate derivative to form the pyrazolo[1,5-a]pyridine core.[1] The resulting ester is then

hydrolyzed to the carboxylic acid, which is subsequently coupled with a desired amine to yield

the final carboxamide derivative.

In Vitro Antitubercular Activity Assay (Microplate Alamar
Blue Assay - MABA)
The antitubercular activity of the synthesized compounds is commonly determined using the

Microplate Alamar Blue Assay (MABA).[1]

Preparation of Mycobacterial Suspension:Mycobacterium tuberculosis H37Rv is cultured in

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and

glycerol. The culture is grown to mid-log phase and then diluted to a specific optical density

(OD) to achieve a final inoculum of approximately 5 x 10^4 colony-forming units (CFU)/mL.

[7]

Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to

prepare stock solutions. Serial two-fold dilutions are then made in 96-well microplates.

Inoculation and Incubation: The mycobacterial suspension is added to each well containing

the diluted compounds. The plates are sealed and incubated at 37°C for 5-7 days.[7]

Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are

re-incubated for 16-24 hours.

Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is

defined as the lowest concentration of the compound that prevents this color change.

In Vitro Cytotoxicity Assay
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To assess the selectivity of the compounds, their cytotoxicity is evaluated against a mammalian

cell line, such as Vero (African green monkey kidney) cells.[1] The cell growth inhibition is

typically measured using the Cell Counting Kit-8 (CCK-8) assay or a similar method. The

concentration of the compound that inhibits 50% of cell growth (IC50) is determined. The

selectivity index (SI) is then calculated as the ratio of IC50 to MIC.

Visualizations
Experimental Workflow for Antitubercular Screening
The following diagram illustrates the general workflow for the synthesis and screening of

pyrazolo[1,5-a]pyridine derivatives for antitubercular activity.
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Caption: Workflow for synthesis and antitubercular screening.
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Structure-Activity Relationship (SAR) Insights
The structure-activity relationship studies of pyrazolo[1,5-a]pyridine-3-carboxamides have

revealed several key features crucial for their potent antitubercular activity.
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Caption: Key SAR insights for pyrazolo[1,5-a]pyridines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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